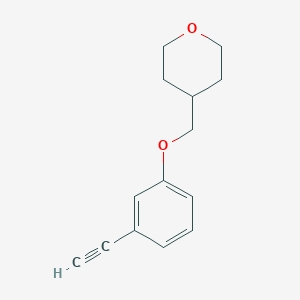

4-((3-Ethynylphenoxy)methyl)tetrahydro-2H-pyran

説明

4-((3-Ethynylphenoxy)methyl)tetrahydro-2H-pyran is a substituted tetrahydropyran derivative characterized by a phenoxy group bearing an ethynyl substituent at the 3-position, linked via a methylene bridge to the tetrahydropyran (THP) ring. The THP ring is a common scaffold in organic chemistry due to its stability and versatility in protecting group chemistry, drug design, and material science . The ethynylphenoxy moiety may confer unique reactivity, such as participation in click chemistry or conjugation with biomolecules, though this requires further experimental validation.

特性

IUPAC Name |

4-[(3-ethynylphenoxy)methyl]oxane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O2/c1-2-12-4-3-5-14(10-12)16-11-13-6-8-15-9-7-13/h1,3-5,10,13H,6-9,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKMAQVHEIVRHII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)OCC2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Ethynylphenoxy)methyl)tetrahydro-2H-pyran typically involves the following steps:

Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the hydrogenation of dihydropyran using a catalyst such as Raney nickel.

Attachment of the 3-Ethynylphenoxy Group: The 3-ethynylphenoxy group can be introduced via a nucleophilic substitution reaction. This involves reacting 3-ethynylphenol with a suitable leaving group attached to the tetrahydropyran ring, such as a halide or tosylate.

Industrial Production Methods

Industrial production of 4-((3-Ethynylphenoxy)methyl)tetrahydro-2H-pyran may involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

化学反応の分析

Types of Reactions

4-((3-Ethynylphenoxy)methyl)tetrahydro-2H-pyran can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation.

Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Hydrogen gas with a palladium or platinum catalyst is commonly used.

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts.

Major Products

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of ethyl-substituted derivatives.

Substitution: Formation of various substituted phenoxy derivatives.

科学的研究の応用

4-((3-Ethynylphenoxy)methyl)tetrahydro-2H-pyran has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Potential use in the study of enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 4-((3-Ethynylphenoxy)methyl)tetrahydro-2H-pyran involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the phenoxy group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

類似化合物との比較

The following analysis compares 4-((3-Ethynylphenoxy)methyl)tetrahydro-2H-pyran to structurally related tetrahydropyran derivatives, focusing on substituent effects, synthetic strategies, and physicochemical properties.

Substituent Effects and Structural Analogues

Key Compounds for Comparison :

Compound 72 (): (2R,3S,4S*)-2-(4-Methoxyphenyl)-4-methyl-3-(prop-1-en-2-yl)tetrahydro-2H-pyran.

- Substituents : 4-Methoxyphenyl, methyl, and prop-1-en-2-yl groups.

- Synthesis : Produced via Cu(II)–bisphosphine-catalyzed oligomerization of 3,5-dimethylhex-5-en-1-ol and p-tolualdehyde .

- Key Data : $ ^1H $ NMR (δ 1.25–5.40 ppm), $ ^{13}C $ NMR (δ 20.1–155.2 ppm), and MS fragments at m/z 272 (EI) .

Compound 13a (): (3S,6S)-Methyl 3-methyl-4-oxo-6-phenyltetrahydro-2H-pyran-3-carboxylate.

- Substituents : Methyl, phenyl, and ester groups.

- Synthesis : Maitland–Japp reaction under cryogenic conditions (-78°C) with electrophilic coupling agents .

- Key Data : IR νmax 1740 cm$ ^{-1} $ (C=O), $ ^1H $ NMR (δ 1.30–4.80 ppm) .

24:5 n-3 Polyunsaturated Fatty Acid Derivative (): 2-(((9Z,12Z,15Z,18Z,21Z)-tetracosa-9,12,15,18,21-pentaen-1-yl)oxy)tetrahydro-2H-pyran.

- Substituents : Long polyunsaturated alkyl chain.

- Synthesis : Li$ _2 $CuCl$ _4 $-catalyzed Grignard reaction with (4-(THP-oxy)butyl)magnesium bromide .

- Key Data : 89% yield, confirmed by $ ^1H $ NMR and HRMS .

Comparison Table :

Reactivity and Functional Group Interactions

- Electrophilic Reactivity: demonstrates that THP derivatives with electron-rich substituents (e.g., diphenylphosphinoyl groups) undergo electrophilic addition with sulfuryl chloride or bromine at -20°C . The ethynyl group in the target compound may similarly participate in electrophilic cyclization or halogenation.

- Protecting Group Utility: THP ethers are widely used to protect alcohols (e.g., in and ). The ethynylphenoxy-methyl group could serve as a bifunctional linker for sequential deprotection and conjugation .

Physical and Spectroscopic Properties

- NMR Shifts: Aromatic protons in 3-ethynylphenoxy groups are expected near δ 6.5–7.5 ppm, while the alkyne proton would appear at δ 2.5–3.5 ppm. This contrasts with 4-methoxyphenyl protons in Compound 72 (δ 6.8–7.2 ppm) .

- Mass Spectrometry : The ethynyl group (C≡CH) would produce characteristic fragments at m/z 25–27 (C$ _2 $H) and m/z 39 (C$ _3 $H$ _3 $), differing from the allyl (m/z 41) or ester (m/z 74) fragments in analogs .

Structural Similarity Scores ()

The target compound shares moderate similarity (0.68–0.73) with:

- 4-(2-Aminoethyl)tetrahydro-2H-pyran (Similarity: 0.70): Aminoethyl substituents enhance solubility and bioactivity .

- Tetrahydro-2-(4-methylphenoxy)-2H-pyran (): Methylphenoxy groups influence lipophilicity (logP ~2.5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。